molecular formula C11H8F6O2 B3358074 Ethyl 2,4-bis(trifluoromethyl)benzoate CAS No. 773135-00-5

Ethyl 2,4-bis(trifluoromethyl)benzoate

Cat. No.: B3358074
CAS No.: 773135-00-5
M. Wt: 286.17 g/mol
InChI Key: UWLACOVHZRHEIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,4-bis(trifluoromethyl)benzoate is an organic compound characterized by the presence of two trifluoromethyl groups attached to a benzoate ester. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications. The trifluoromethyl groups confer significant stability and reactivity, making this compound a subject of interest in fields such as pharmaceuticals, agrochemicals, and materials science.

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective equipment, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,4-bis(trifluoromethyl)benzoate typically involves the esterification of 2,4-bis(trifluoromethyl)benzoic acid with ethanol. This reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves refluxing the acid and ethanol mixture, followed by purification through distillation or recrystallization.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic processes and continuous flow reactors to enhance yield and purity. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,4-bis(trifluoromethyl)benzoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted benzoate derivatives.

Scientific Research Applications

Ethyl 2,4-bis(trifluoromethyl)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing fluorine atoms.

    Biology: The compound’s stability and reactivity make it useful in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into fluorinated compounds often explores their potential as drug candidates due to their unique pharmacokinetic properties.

    Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with enhanced properties such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which ethyl 2,4-bis(trifluoromethyl)benzoate exerts its effects is largely dependent on its chemical structure. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, which can influence its interaction with biological targets. These interactions often involve binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 2,4-bis(trifluoromethyl)benzoate can be compared with other trifluoromethyl-substituted benzoates, such as:

  • Ethyl 4-(trifluoromethyl)benzoate
  • Ethyl 3-(trifluoromethyl)benzoate
  • Ethyl 2-(trifluoromethyl)benzoate

Uniqueness: The presence of two trifluoromethyl groups at the 2 and 4 positions of the benzoate ring distinguishes this compound from its analogs. This unique substitution pattern can significantly influence the compound’s chemical reactivity, stability, and biological activity, making it a valuable compound for specific applications where these properties are desired.

Properties

IUPAC Name

ethyl 2,4-bis(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F6O2/c1-2-19-9(18)7-4-3-6(10(12,13)14)5-8(7)11(15,16)17/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWLACOVHZRHEIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301283844
Record name Ethyl 2,4-bis(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301283844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773135-00-5
Record name Ethyl 2,4-bis(trifluoromethyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=773135-00-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2,4-bis(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301283844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2,4-bis(trifluoromethyl)benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2,4-bis(trifluoromethyl)benzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 2,4-bis(trifluoromethyl)benzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 2,4-bis(trifluoromethyl)benzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 2,4-bis(trifluoromethyl)benzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 2,4-bis(trifluoromethyl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.